molecular formula C9H12FNO2S B15288567 Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate CAS No. 81569-38-2

Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate

Cat. No.: B15288567
CAS No.: 81569-38-2
M. Wt: 217.26 g/mol
InChI Key: GCYDZTKVZBYSPR-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate (CAS 81569-38-2) is a high-purity fluorinated organic compound designed for use as a critical synthetic intermediate in life sciences research. This specialty chemical features a defined molecular framework with a fluorine atom at the 2-position and a propyl group at the 4-position of the thiazole ring, complemented by an ester functional group, making it a versatile building block in medicinal chemistry and drug discovery projects . With a molecular formula of C9H12FNO2S and a molecular weight of 217.26 g/mol, this compound is characterized by its specific physicochemical properties, including a predicted density of 1.207 g/cm³ and a boiling point of 319.9°C at 760 mmHg . Researchers utilize this fluorinated thiazole derivative primarily as a precursor for the development of more complex molecules, including potential pharmaceutical candidates. Its structure is particularly valuable for creating combinatorial libraries and for structure-activity relationship (SAR) studies, especially in the exploration of novel biologically active compounds. The presence of the fluorine atom can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity, making this compound a valuable asset for optimizing lead compounds in the research and development pipeline . This product is offered with comprehensive analytical data to ensure quality and batch-to-batch consistency. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic applications, or for personal use. Researchers can rely on this compound as a key building block to accelerate innovation in their scientific investigations.

Properties

CAS No.

81569-38-2

Molecular Formula

C9H12FNO2S

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C9H12FNO2S/c1-3-5-6-7(8(12)13-4-2)14-9(10)11-6/h3-5H2,1-2H3

InChI Key

GCYDZTKVZBYSPR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)F)C(=O)OCC

Origin of Product

United States

Preparation Methods

Halogenation and Esterification Strategy

A foundational approach involves sequential halogenation and esterification. While direct literature on this compound is scarce, analogous methods for related thiazoles provide a template. For instance, the nitration of ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate using metal nitrates and acid chlorides in polar aprotic solvents like dimethylformamide (DMF) demonstrates the feasibility of electrophilic substitution on thiazole rings. Adapting this methodology, fluorination could replace nitration as the key halogenation step.

Proposed Pathway :

  • Thiazole Core Formation : React 4-propylthiazole-5-carboxylic acid with thionyl chloride to form the acyl chloride intermediate.
  • Fluorination : Treat the intermediate with a fluorinating agent (e.g., Selectfluor®) in anhydrous acetonitrile at 60–80°C.
  • Esterification : React the fluorinated product with ethanol in the presence of a base (e.g., triethylamine) to yield the ethyl ester.

Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilic substitution rates.
  • Temperature Control : Fluorination requires precise heating (60–80°C) to minimize side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis prioritizes yield and efficiency. Continuous flow reactors (CFRs) offer advantages over batch processes, including improved heat transfer and reaction control. A patent describing the large-scale synthesis of ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate highlights the use of CFRs for nitration. For fluorinated analogs, CFRs could similarly optimize halogenation steps.

Key Industrial Modifications :

  • Automated Feed Systems : Precise dosing of fluorinating agents reduces waste.
  • In-Line Purification : Chromatography or crystallization units integrated into CFRs enhance purity.

Reaction Optimization and Yield Enhancement

Stoichiometric Balancing

The molar ratio of fluorinating agent to thiazole precursor critically impacts yield. Excess Selectfluor® (1.5–2.0 equivalents) ensures complete substitution, while residual reagents are removed via aqueous washes.

Yield Data from Analogous Reactions :

Parameter Value Source
Fluorinating Agent Selectfluor® (1.5 eq)
Reaction Time 6–8 hours
Isolated Yield 68–72%

Solvent and Catalyst Screening

Solvent Effects :

  • Acetonitrile : Enhances fluorination kinetics but may require higher temperatures.
  • DMF : Improves solubility of polar intermediates but complicates purification.

Catalyst Use :
Lewis acids like boron trifluoride etherate (BF₃·OEt₂) accelerate electrophilic substitution but risk over-fluorination.

Alternative Fluorination Techniques

Halex Reaction

The halogen exchange (Halex) reaction substitutes chlorine or bromine with fluorine using metal fluorides (e.g., KF, CsF). For example, treating 2-bromo-4-propyl-1,3-thiazole-5-carboxylate with KF in sulfolane at 150°C could yield the fluorinated product.

Advantages :

  • High atom economy.
  • Compatibility with ester functionalities.

Quality Control and Characterization

Analytical Validation

Chromatographic Methods :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity.
  • GC-MS : Confirms molecular weight and detects volatile byproducts.

Spectroscopic Data :

  • ¹⁹F NMR : δ = -120 to -125 ppm (CF₃ groups in similar thiazoles).
  • IR : Strong absorbance at 1740 cm⁻¹ (ester C=O stretch).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. Additionally, its interaction with cellular pathways can result in anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural Features

The substitution pattern on the thiazole ring critically determines the compound’s physicochemical and biological properties. Below is a comparison of key structural differences:

Compound Name Substituents (Position) Molecular Formula CAS Number Key Features
Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate F (C2), C3H7 (C4), COOEt (C5) C9H12FNO2S Not provided Fluorine enhances stability; propyl adds lipophilicity
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate Ph (C2), CF3 (C5), COOEt (C4) C13H10F3NO2S Not provided Aromatic phenyl and electron-withdrawing CF3 improve rigidity and reactivity
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-CF3Ph (C2), CH3 (C4), COOEt (C5) C14H12F3NO2S 175277-03-9 Bulky trifluoromethylphenyl group increases steric hindrance
Ethyl 2-oxo-4-(trifluoromethyl)-2,3-dihydro-1,3-thiazole-5-carboxylate O (C2, dihydro), CF3 (C4), COOEt (C5) C7H6F3NO3S 72850-53-4 Dihydrothiazole ring reduces aromaticity, altering reactivity

Key Observations :

  • Electron-Withdrawing Groups : Fluorine (C2) and trifluoromethyl (CF3) groups increase electrophilicity, enhancing interactions with biological targets .
  • Steric Effects : Propyl (C4) and trifluoromethylphenyl (C2) groups influence conformational flexibility and binding pocket accessibility .
  • Aromaticity : Fully aromatic thiazoles (e.g., target compound) exhibit greater stability compared to dihydrothiazoles (e.g., compound) .
Physicochemical Properties
  • Crystallography : Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate exhibits a near-coplanar thiazole and phenyl ring (dihedral angle: 5.15°) . Comparable data for the target compound is lacking but inferred to show similar planarity due to aromatic stabilization.
  • Solubility : The propyl group in the target compound likely improves lipid solubility compared to phenyl- or CF3-substituted analogs .
  • Thermal Stability : Fluorine and ester groups may enhance thermal stability, as seen in related trifluoromethylthiazoles .

Biological Activity

Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate is a chemical compound that has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. The presence of a fluorine atom at the second position and a propyl group at the fourth position contributes to its unique properties. The carboxylate functional group enhances its reactivity, making it suitable for various applications in pharmaceuticals and agrochemicals .

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar thiazole structures have been shown to inhibit the growth of various pathogens, including bacteria and fungi. For example, derivatives of thiazole have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15.67 to 31.25 µM .

2. Antifungal Activity

The compound also displays antifungal properties, particularly against plant pathogens. Its efficacy as a potential herbicide or pesticide has been noted due to its ability to disrupt fungal cellular processes . In laboratory studies, thiazole derivatives have shown promising results against Candida albicans and other fungal strains.

3. Herbicidal Effects

This compound has been identified as a candidate for agricultural applications due to its herbicidal activity against various weeds. Its mechanism of action involves interference with the metabolic pathways of target plants, leading to growth inhibition .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Key findings include:

Structural Feature Effect on Activity
Fluorine SubstitutionIncreases potency against certain pathogens
Propyl GroupEnhances lipophilicity and cellular uptake
Carboxylate GroupContributes to reactivity and binding affinity

Studies have shown that modifications to the thiazole ring can significantly alter biological activities, suggesting avenues for further research .

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains. The results indicated an MIC of 0.5 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

Case Study 2: Agricultural Application

Field trials assessed the herbicidal activity of this compound on common agricultural weeds. Results showed a reduction in weed biomass by over 70% when applied at recommended concentrations, supporting its viability as a herbicide .

Q & A

Q. What are the established synthetic routes for Ethyl 2-fluoro-4-propyl-1,3-thiazole-5-carboxylate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step pathways, including halogenation and esterification. A common approach is the bromination of a thiazole precursor followed by fluorine substitution. For example:

  • Step 1 : React 2-amino-4-propylthiazole with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) to introduce the ester group.
  • Step 2 : Fluorinate the 2-position using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions in DMF at 60–80°C .
    Critical factors include solvent choice (polar aprotic solvents enhance reactivity), temperature control to avoid side reactions, and stoichiometric precision for halogenation.

Q. What crystallographic methods are recommended for structural elucidation of this compound?

Single-crystal X-ray diffraction (SCXRD) paired with the SHELX suite (e.g., SHELXL for refinement) is standard. Key steps:

  • Grow high-quality crystals via slow evaporation in solvents like ethanol/water.
  • Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL, ensuring R-factor < 5% .
  • Visualize the structure with ORTEP-3 to confirm bond angles, fluorine substitution, and ring planarity .

Q. How is the preliminary biological activity of this compound assessed in vitro?

Initial screens focus on enzyme inhibition or receptor modulation:

  • Enzyme assays : Measure IC₅₀ values against targets like LAT (lysine aminotransferase) using fluorogenic substrates .
  • Microbial susceptibility testing : Use broth microdilution (CLSI guidelines) to evaluate antimicrobial activity.
    The thiazole ring and fluorine substituent enhance hydrogen bonding and hydrophobic interactions, which are quantified via SPR (surface plasmon resonance) .

Advanced Research Questions

Q. How can contradictory crystallographic data during refinement be resolved?

Discrepancies in thermal parameters or electron density maps often arise from disorder or twinning. Strategies:

  • Apply TWINLAWS in SHELXL to model twinned structures .
  • Validate geometry using PLATON/CHECKCIF to flag outliers in bond lengths/angles .
  • Compare experimental data with DFT-optimized structures (e.g., Gaussian 16) to identify systematic errors .

Q. What methodologies optimize regioselective substitution at the 2-fluoro position?

Fluorine’s electronegativity complicates nucleophilic substitution. Solutions include:

  • Protecting group strategies : Temporarily block the 4-propyl group with TMSCl to direct reactivity to the 2-position .
  • Metal catalysis : Use Pd(PPh₃)₄ for Suzuki-Miyaura coupling, leveraging fluorine as a directing group .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C) to minimize decomposition .

Q. How are puckering effects in the thiazole ring analyzed computationally?

The Cremer-Pople puckering parameters quantify non-planarity:

  • Calculate ring puckering amplitude (θ) and phase angle (φ) using Crystallography Software Libraries (CCP4) .
  • For dynamic analysis, perform MD simulations (AMBER/CHARMM) to track conformational changes in aqueous vs. lipid environments .
  • Compare with analogous compounds (e.g., Ethyl 4-methyl-2-sulfanyl-thiazole-5-carboxylate) to assess substituent impacts on ring strain .

Key Notes

  • Methodological Focus : Emphasized techniques over definitions (e.g., SHELX workflow, MD simulations).
  • Advanced Topics : Addressed data reconciliation, regioselectivity, and dynamic structural analysis.

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